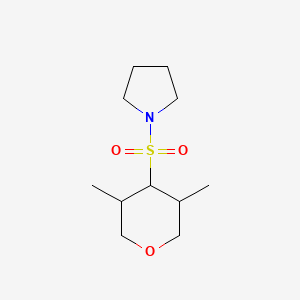
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol is a chemical compound with the molecular formula C16H24N2O5 and a molecular weight of 324.37 g/mol It is characterized by the presence of three hydroxyl groups on a benzene ring, with two morpholin-4-ylmethyl groups attached to the 2 and 4 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol typically involves the reaction of 2,4-dihydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The morpholin-4-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and morpholin-4-ylmethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(hydrazinylmethyl)benzene-1,2,3-triol: Similar in structure but with hydrazinylmethyl groups instead of morpholin-4-ylmethyl groups.
1,3,5-Benzenetriol: Lacks the morpholin-4-ylmethyl groups, making it less complex.
Uniqueness
2,4-Bis(morpholin-4-ylmethyl)benzene-1,3,5-triol is unique due to the presence of both hydroxyl and morpholin-4-ylmethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59039-52-0 |
|---|---|
Molekularformel |
C16H24N2O5 |
Molekulargewicht |
324.37 g/mol |
IUPAC-Name |
2,4-bis(morpholin-4-ylmethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C16H24N2O5/c19-14-9-15(20)13(11-18-3-7-23-8-4-18)16(21)12(14)10-17-1-5-22-6-2-17/h9,19-21H,1-8,10-11H2 |
InChI-Schlüssel |
ACQNKWYLFKBOGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC2=C(C(=C(C=C2O)O)CN3CCOCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Methano-7H-isoxazolo[4,5-E][1,3]diazepine](/img/structure/B13966995.png)
![5,7-Dichloro-2-methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13967007.png)



![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
![tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate](/img/structure/B13967050.png)

![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)

![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)

